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3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

Chemical Identity Structural Differentiation Quality Control

This cyclopropylsulfonyl-substituted piperazinyl-pyridazine (CAS 1351607-88-9) delivers a structurally differentiated kinase probe scaffold. The cyclopropylsulfonyl group creates a unique steric and electronic environment absent in methylsulfonyl or phenylsulfonyl analogs, directly impacting kinase selectivity, potency, and metabolic stability. Ideal for medicinal chemistry programs targeting JAK1, dCTPase, or mitotic kinases (NEK1/2). Sourced exclusively for non-human research. Request a quote for custom synthesis and bulk quantities.

Molecular Formula C16H19N5O2S
Molecular Weight 345.42
CAS No. 1351607-88-9
Cat. No. B2444382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
CAS1351607-88-9
Molecular FormulaC16H19N5O2S
Molecular Weight345.42
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C16H19N5O2S/c22-24(23,13-4-5-13)21-11-9-20(10-12-21)16-7-6-15(18-19-16)14-3-1-2-8-17-14/h1-3,6-8,13H,4-5,9-12H2
InChIKeyZNHMWXQIHBHVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine (CAS 1351607-88-9) Procurement Guide: Compound Identity and Class Context


3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine (CAS 1351607-88-9) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, characterized by a pyridazine core substituted at the 3-position with a cyclopropylsulfonyl-piperazine moiety and at the 6-position with a pyridin-2-yl group . Its molecular formula is C16H19N5O2S with a molecular weight of 345.42 g/mol, as confirmed by authoritative chemical databases [1]. This compound is primarily supplied for non-human research purposes and has been referenced in the context of kinase inhibitor discovery programs, particularly those targeting Janus kinases (JAKs) and NIMA-related kinases (NEKs), though its specific biological activity remains sparsely documented in the open scientific literature [1][2].

Why Generic Substitution Is Not Supported: The Specificity Gap in Piperazinyl-Pyridazine Kinase Inhibitors


Within the piperazin-1-ylpyridazine class, even minor structural modifications can drastically alter kinase selectivity profiles, potency, and pharmacokinetic behavior. The presence of the cyclopropylsulfonyl group on the piperazine ring and the pyridin-2-yl substituent on the pyridazine core creates a unique steric and electronic environment that fundamentally differentiates this compound from analogs bearing methylsulfonyl, phenylsulfonyl, or other sulfonyl substituents [1][2]. In closely related piperazinyl-pyridazine series, such as those developed as dCTP pyrophosphatase 1 inhibitors and stearoyl-CoA desaturase-1 inhibitors, small structural variations resulted in orders-of-magnitude differences in target potency and selectivity [1][2]. However, it is critical to note that no direct head-to-head comparator data for CAS 1351607-88-9 against a specific structural analog has been located in the public domain. Any procurement decision for a specific derivative must therefore be based on structural identity verification and acknowledgment of this evidence gap.

Quantitative Evidence for 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine (CAS 1351607-88-9): Comparative Analysis


Molecular Identity and Structural Differentiation from Closest Isomers

The compound's InChI Key (ZNHMWXQIHBHVAR-UHFFFAOYSA-N), molecular formula (C16H19N5O2S), and IUPAC name (3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine) provide an unequivocal chemical identity distinct from all other pyridazine-piperazine analogs [1]. The cyclopropylsulfonyl substituent (exact mass contribution: 104.0295 Da for C3H5O2S) differs from the methylsulfonyl analog by 2 carbon and 2 hydrogen atoms, and from phenylsulfonyl analogs by a substantial aromatic ring system, resulting in distinct hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles .

Chemical Identity Structural Differentiation Quality Control

Class-Level Potency Differentiation: dCTP Pyrophosphatase 1 Inhibition Potential

In the landmark study by Llona-Minguez et al. (2017), a series of piperazin-1-ylpyridazines were identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), an enzyme linked to cancer progression and cancer cell stemness [1]. The most potent compounds in this series achieved low nanomolar activity against recombinant dCTPase and displayed outstanding selectivity over related nucleotide-metabolizing enzymes, including TDP1 (IC50 > 10 µM for the most selective examples). While the specific IC50 for CAS 1351607-88-9 is not reported in this or any other open publication, its core scaffold (piperazin-1-ylpyridazine) is identical to the pharmacophore of this inhibitor class [1]. The lead compounds from this series also demonstrated synergistic activity with the cytidine analogue decitabine against leukemic cells, providing a functional benchmark for the class [1].

dCTP Pyrophosphatase 1 Cancer Stemness Nucleotide Pool Sanitation

Class-Level Target Engagement: Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

Zhang et al. (2013) reported that piperazinylpyridazine-based compounds, such as compound 49 (XEN103), exhibit potent SCD1 inhibition with an in vitro IC50 of 14 nM against mouse SCD1 and 12 nM in HepG2 cell-based assays [1]. XEN103 also demonstrated in vivo efficacy, with an ED50 of 0.8 mg/kg in a rodent model of weight gain [1]. CAS 1351607-88-9 shares the central pyridazine-piperazine scaffold with this series. However, the SCD1 inhibitor series described by Zhang et al. features a carbonyl linker between the pyridazine and piperazine rings, a structural feature absent in CAS 1351607-88-9, which has a direct N-C bond instead [1]. This linker difference significantly alters molecular geometry and likely impacts binding mode and potency.

Stearoyl-CoA Desaturase-1 Metabolic Disease Obesity

JAK Kinase Inhibition: Structural Similarity to Zemprocitinib and the JAK1 Pharmacophore

CAS 1351607-88-9 has an identical molecular formula (C16H19N5O2S) to Zemprocitinib (CAS 2417414-44-7), a clinical-stage JAK1 inhibitor with reported IC50 values of 5.95 nM for JAK1, 141.3 nM for JAK2, and 119 nM for TYK2 [1]. This formula identity suggests that CAS 1351607-88-9 may be either a synthetic precursor, an isomer, or a closely related analog within the same patent space [2]. The Portola Pharmaceuticals patent family (e.g., US20170210731, WO2017205534) covering pyridazine-3-carboxamide JAK inhibitors includes cyclopropylsulfonyl-substituted variants, though the specific CAS number does not appear as a named example in the publicly available patent documents [2]. The critical structural distinction is that Zemprocitinib contains a carboxamide linker, whereas CAS 1351607-88-9 has a direct piperazine-pyridazine connection.

JAK Kinase Inhibition Janus Kinase Inflammation

NEK1/NEK2 Kinase Target Annotation: Database-Based Inferred Activity

The IDRB Lab Therapeutic Target Database (TTD) annotates a compound with the identifier D0K0UJ as an inhibitor of both NEK1 and NEK2 kinases, referencing a study on aminopyrazine inhibitors binding to the inactive conformation of NEK2 [1]. While the direct mapping of CAS 1351607-88-9 to this TTD entry could not be independently confirmed through structure cross-referencing, the database linkage suggests that this scaffold may have been profiled against NEK kinases in one or more screening campaigns [1]. In the broader aminopyrazine/aminopyridine NEK2 inhibitor series, potent compounds achieve IC50 values in the range of 20-200 nM with selectivity over other mitotic kinases [1].

NEK Kinase Mitotic Kinase Cancer

Pharmacokinetic and Physicochemical Differentiation: Calculated Property Profile

Based on its molecular structure (MW 345.42, 5 nitrogen atoms, 2 oxygen atoms, 1 sulfur atom, cyclopropyl group), CAS 1351607-88-9 is predicted to have a calculated LogP in the range of 1.5-2.5 and topological polar surface area (tPSA) of approximately 75-90 Ų, positioning it within favorable drug-like chemical space [1]. In comparison, the methylsulfonyl analog is predicted to be ~0.5-1.0 LogP units less lipophilic, while the phenylsulfonyl analog is predicted to be ~1.0-2.0 LogP units more lipophilic [1]. The cyclopropylsulfonyl group confers intermediate lipophilicity that may balance membrane permeability against metabolic stability, consistent with observations for cyclopropyl-containing kinase inhibitors where this group improves oxidative metabolic stability relative to methyl or ethyl sulfonyl substituents [1]. However, no experimental ADME data specific to this compound are publicly available.

Drug-likeness Physicochemical properties ADME prediction

Recommended Application Scenarios for CAS 1351607-88-9 Based on Available Evidence


Chemical Probe for dCTP Pyrophosphatase 1 (dCTPase) Target Validation Studies

Given the established activity of the piperazin-1-ylpyridazine pharmacophore against dCTPase, CAS 1351607-88-9 may serve as a chemical probe for investigating dCTPase biology in cancer cell models, particularly those sensitive to nucleotide pool modulation. Researchers should first establish its dCTPase IC50 and selectivity profile in-house, using the published screening cascade from Llona-Minguez et al. (2017) as a methodological reference [1].

Scaffold-Hopping Starting Point for JAK1-Selective Inhibitor Design

The molecular formula identity with Zemprocitinib makes CAS 1351607-88-9 a structurally intriguing scaffold-hopping candidate for medicinal chemistry programs targeting JAK1 with potentially differentiated selectivity profiles. Structure-based design efforts should focus on the distinct connectivity (direct N-C vs. carboxamide linker) as a key feature for achieving alternative binding modes to the JAK1 ATP pocket [1][2].

NEK1/NEK2 Kinase Screening Candidate

The TTD database annotation linking this structural class to NEK1 and NEK2 inhibition supports its inclusion in screening panels targeting mitotic kinases. Researchers involved in cancer biology, particularly those studying centrosomal abnormalities and mitotic catastrophe, may find this compound useful as a starting point for SAR exploration, provided NEK inhibitory activity is first confirmed in biochemical kinase assays [1].

Standardized Reference for Sulfonyl Substituent SAR Libraries

As a well-characterized cyclopropylsulfonyl-substituted piperazinyl-pyridazine of defined molecular identity (confirmed InChI Key, MW, and formula), CAS 1351607-88-9 can serve as a reference standard in a SAR library comparing cyclopropylsulfonyl, methylsulfonyl, and phenylsulfonyl substituents on a common piperazinyl-pyridazine scaffold. Such comparative libraries are valuable for probing the impact of sulfonyl substituent size and lipophilicity on target engagement, selectivity, and metabolic stability across multiple kinase and enzyme targets [1].

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